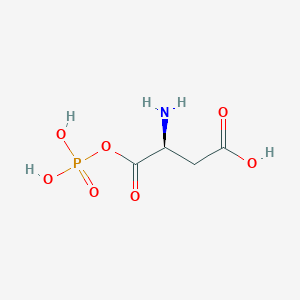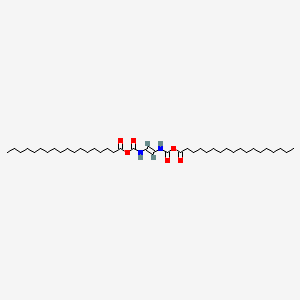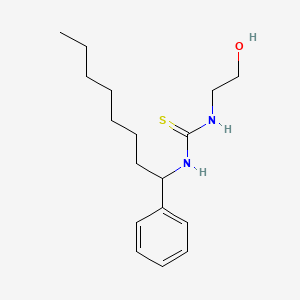
N-(2-Hydroxyethyl)-N'-(1-phenyloctyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-N’-(1-phenyloctyl)thiourea is an organic compound belonging to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to two organic substituents This particular compound features a hydroxyethyl group and a phenyloctyl group attached to the nitrogen atoms of the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N’-(1-phenyloctyl)thiourea typically involves the reaction of 1-phenyloctylamine with 2-chloroethanol in the presence of a base, followed by the addition of thiourea. The reaction proceeds as follows:
-
Step 1: Formation of 1-phenyloctylamine
Reactants: 1-bromooctane and aniline
Conditions: Reflux in ethanol
:Reaction: C6H5NH2+C8H17Br→C6H5NHC8H17+HBr
-
Step 2: Formation of N-(2-Hydroxyethyl)-N’-(1-phenyloctyl)thiourea
Reactants: 1-phenyloctylamine, 2-chloroethanol, thiourea
Conditions: Base (e.g., sodium hydroxide), reflux
:Reaction: C6H5NHC8H17+ClCH2CH2OH+NH2CSNH2→C6H5NHC8H17NHCSNHCH2CH2OH+NaCl
Industrial Production Methods
Industrial production of N-(2-Hydroxyethyl)-N’-(1-phenyloctyl)thiourea may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N’-(1-phenyloctyl)thiourea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The thiourea moiety can be reduced to form corresponding amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(2-oxoethyl)-N’-(1-phenyloctyl)thiourea.
Reduction: Formation of N-(2-hydroxyethyl)-N’-(1-phenyloctyl)amine.
Substitution: Formation of various substituted thioureas depending on the substituent introduced.
Scientific Research Applications
N-(2-Hydroxyethyl)-N’-(1-phenyloctyl)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting thiol-containing enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N’-(1-phenyloctyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. The hydroxyethyl group can enhance solubility and facilitate cellular uptake, while the phenyloctyl group can interact with hydrophobic regions of proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)-N’-(1-phenylhexyl)thiourea
- N-(2-Hydroxyethyl)-N’-(1-phenylbutyl)thiourea
- N-(2-Hydroxyethyl)-N’-(1-phenylpropyl)thiourea
Uniqueness
N-(2-Hydroxyethyl)-N’-(1-phenyloctyl)thiourea is unique due to its longer alkyl chain (octyl group), which can enhance its hydrophobic interactions and potentially improve its binding affinity to certain molecular targets. This can result in distinct biological and chemical properties compared to its shorter-chain analogs.
Properties
CAS No. |
74787-60-3 |
|---|---|
Molecular Formula |
C17H28N2OS |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-3-(1-phenyloctyl)thiourea |
InChI |
InChI=1S/C17H28N2OS/c1-2-3-4-5-9-12-16(15-10-7-6-8-11-15)19-17(21)18-13-14-20/h6-8,10-11,16,20H,2-5,9,12-14H2,1H3,(H2,18,19,21) |
InChI Key |
SYFKKNZIKMNRRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C1=CC=CC=C1)NC(=S)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde](/img/structure/B14450963.png)
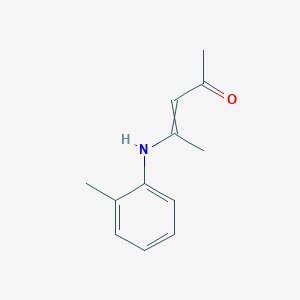
![Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane](/img/structure/B14450984.png)
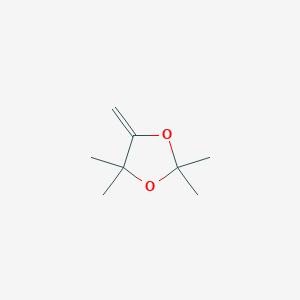

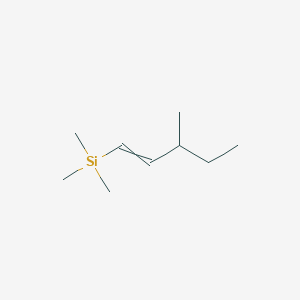
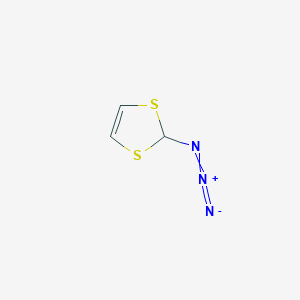
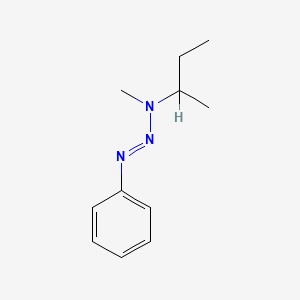
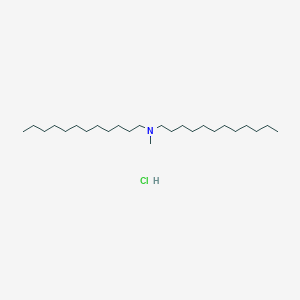
![N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide](/img/structure/B14451025.png)

